Acitretin

Description

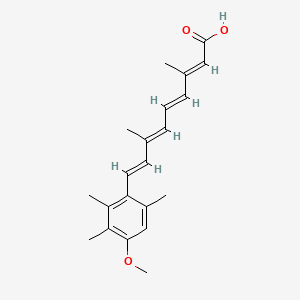

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular Targets of Acitretin in Dermal Fibroblasts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation oral retinoid, is an established therapy for severe psoriasis and other disorders of keratinization. Its primary mechanism involves the modulation of gene transcription through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to anti-proliferative, anti-inflammatory, and pro-differentiative effects. While the effects of Acitretin on keratinocytes are well-documented, its molecular targets within dermal fibroblasts are less comprehensively understood. This technical guide synthesizes the current knowledge on the molecular interactions of Acitretin in dermal fibroblasts, focusing on its impact on cell proliferation, apoptosis, cell cycle regulation, and the expression of extracellular matrix components. This document provides quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a resource for researchers in dermatology, pharmacology, and drug development.

Introduction to Acitretin's Mechanism of Action

Acitretin, the active metabolite of etretinate, exerts its therapeutic effects by functioning as a systemic retinoid.[1] Its molecular action is initiated by its transport into the cell nucleus, facilitated by cytosolic retinoic acid-binding proteins. In the nucleus, Acitretin and its metabolites bind to and activate RARs and RXRs.[1] These activated receptors form heterodimers (RAR/RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding modulates the transcription of a host of genes involved in cellular differentiation, proliferation, and inflammation.[2]

While much of the research has focused on its effects on keratinocytes in psoriatic lesions, emerging evidence indicates that Acitretin also directly influences the behavior of dermal fibroblasts. These cells are critical for maintaining the structural integrity of the skin through the production and remodeling of the extracellular matrix (ECM).

Effects on Fibroblast Proliferation

Acitretin has been shown to inhibit the proliferation of dermal fibroblasts, with a more pronounced effect observed in hyperproliferative states, such as in keloid-derived fibroblasts.[3]

Quantitative Data: Inhibition of Fibroblast Proliferation

The inhibitory effect of Acitretin on fibroblast proliferation is dose-dependent. A study comparing its effects on keloid fibroblasts (KFB) and normal skin fibroblasts (NSFB) provides the following insights:

| Acitretin Concentration (mol/L) | Cell Type | Time Point | Inhibition of Proliferation | Reference |

| 10⁻⁷ | KFB & NSFB | 24h, 48h, 72h | No significant difference from control | [3] |

| 10⁻⁶ | KFB & NSFB | 24h, 48h, 72h | No significant difference from control | [3] |

| 10⁻⁵ | KFB | 24h, 48h, 72h | Significant inhibition at all time points | [3] |

| 10⁻⁵ | NSFB | 24h, 48h | Significant inhibition | [3] |

| 10⁻⁵ | NSFB | 72h | No significant difference from control | [3] |

Table 1: Dose- and time-dependent effects of Acitretin on the proliferation of keloid and normal skin fibroblasts.

Experimental Protocol: Cell Proliferation Assay (CCK-8)

A common method to quantify cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Human dermal fibroblasts (primary culture or cell line)

-

Complete fibroblast growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Acitretin stock solution (dissolved in DMSO)

-

CCK-8 reagent

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed dermal fibroblasts into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete growth medium.

-

Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

-

Treatment: Prepare serial dilutions of Acitretin in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the Acitretin dilutions (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵ mol/L) or vehicle control (medium with the corresponding concentration of DMSO) to the respective wells.

-

Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Caption: Workflow for assessing fibroblast proliferation using the CCK-8 assay.

Effects on Cell Cycle and Apoptosis

Acitretin can induce cell cycle arrest and apoptosis in dermal fibroblasts, particularly in those with a hyperproliferative phenotype.

Cell Cycle Arrest

Acitretin at a concentration of 10⁻⁵ mol/L has been shown to block the cell cycle in the G1 phase in both keloid and normal skin fibroblasts.[3] This G1 arrest contributes to the overall anti-proliferative effect of the drug.

Induction of Apoptosis

The same study demonstrated that Acitretin (10⁻⁵ mol/L) induces significant apoptosis in keloid fibroblasts in a time-dependent manner.[3] Interestingly, the number of apoptotic cells in normal skin fibroblasts decreased over time with the same treatment, suggesting a selective pro-apoptotic effect on pathological fibroblasts.[3]

Quantitative Data: Apoptosis Induction

| Cell Type | Treatment | Time Point | Apoptotic Response | Reference |

| Keloid Fibroblasts | Acitretin (10⁻⁵ mol/L) | 24h, 48h, 72h | Obvious, increasing apoptosis over time | [3] |

| Normal Skin Fibroblasts | Acitretin (10⁻⁵ mol/L) | 24h, 48h, 72h | Number of apoptotic cells decreased over time | [3] |

Table 2: Time-dependent effects of Acitretin on apoptosis in keloid and normal skin fibroblasts.

Signaling Pathway: CD95 (Fas)-Mediated Apoptosis

While not yet demonstrated directly in fibroblasts, studies in human cutaneous squamous cell carcinoma cells show that Acitretin induces apoptosis through the CD95 (Fas) signaling pathway.[4] This extrinsic pathway involves the upregulation of CD95 and its ligand (CD95L), leading to the activation of a caspase cascade, including caspase-8 and caspase-3, which executes the apoptotic program.[4] It is plausible that a similar mechanism is at play in Acitretin-induced fibroblast apoptosis.

Caption: Proposed pathway for Acitretin-induced apoptosis via CD95 signaling.

Experimental Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Materials:

-

Treated and control dermal fibroblasts

-

Phosphate-buffered saline (PBS)

-

Binding Buffer (for Annexin V staining)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

RNase A

-

Ethanol (B145695) (70%, ice-cold)

-

Flow cytometer

Procedure for Apoptosis (Annexin V/PI Staining):

-

Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.[5]

-

Washing: Wash the cell pellet twice with ice-cold PBS.[5]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[6]

Procedure for Cell Cycle Analysis:

-

Cell Collection and Washing: Collect and wash cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptotic cells with fragmented DNA.[8]

Effects on the Extracellular Matrix (ECM)

The influence of Acitretin on the fibroblast's primary role—the synthesis and remodeling of the ECM—is complex and not fully elucidated. Evidence from studies on various retinoids suggests both stimulatory and inhibitory effects on ECM components.

Collagen Synthesis

The effect of retinoids on collagen production by dermal fibroblasts appears to be context-dependent and may vary between different retinoid compounds.

-

Inhibitory Effects: Some studies report that retinoids, including all-trans-retinoic acid, decrease the synthesis of both type I and type III collagen in human dermal fibroblast cultures, an effect that often parallels the inhibition of cell proliferation.[9]

-

Stimulatory Effects: In contrast, a review on Acitretin suggests that retinoids can lead to increased synthesis of collagen and fibronectin.[2]

-

Minimal Effects: Another study found that systemic treatment with isotretinoin (B22099) (a related retinoid) had little effect on in vivo skin collagen synthesis.[10]

This conflicting evidence highlights a critical gap in our understanding and underscores the need for further research specifically quantifying the dose- and time-dependent effects of Acitretin on type I and type III collagen gene expression and protein synthesis in normal human dermal fibroblasts.

Fibronectin

Similar to collagen, there is some indication that retinoids may increase fibronectin synthesis.[2] Fibronectin is a key ECM glycoprotein (B1211001) that plays a role in cell adhesion, migration, and wound healing. However, direct quantitative data on the regulation of fibronectin expression by Acitretin in dermal fibroblasts is currently lacking.

Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

MMPs are a family of enzymes responsible for degrading ECM components, and their activity is tightly regulated by TIMPs. The balance between MMPs and TIMPs is crucial for tissue remodeling.

-

Evidence from Related Retinoids: Studies on tretinoin (B1684217) in keloid-derived fibroblasts have shown that it can reverse an abnormal MMP expression profile, suggesting that retinoids can modulate MMP activity.[4]

-

Evidence from Keratinocytes: In keratinocytes, a combination of Acitretin and NB-UVB radiation has been shown to reduce the expression of MMP13.[2]

There is currently no direct evidence detailing the effect of Acitretin alone on the expression of key MMPs (e.g., MMP-1, MMP-3) or TIMPs in normal human dermal fibroblasts. This represents a significant area for future investigation.

Other Potential Signaling Pathways

STAT Signaling

The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors.

-

Role in Keratinocytes: Acitretin has been shown to inhibit the proliferation of HaCaT keratinocytes by down-regulating the expression of STAT1 and STAT3.[11][12]

-

Potential Role in Fibroblasts: Given that STAT3 is also a key regulator of fibroblast activation and ECM production, it is plausible that Acitretin may exert some of its effects on fibroblasts through the modulation of STAT signaling. However, direct experimental evidence for this is currently unavailable.

TGF-β/Smad Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and ECM synthesis in fibroblasts.[13] TGF-β ligands bind to their receptors, leading to the phosphorylation and activation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of target genes, including those for collagens and other ECM components. Retinoids have been reported to suppress TGF-β1/Smad signaling in the context of fibrosis.[14] Investigating the potential crosstalk between Acitretin and the TGF-β/Smad pathway in dermal fibroblasts is a critical area for future research to fully understand its impact on skin homeostasis and pathology.

Caption: Hypothesized modulation of STAT and TGF-β pathways by Acitretin.

Conclusion and Future Directions

Acitretin demonstrably modulates key functions of dermal fibroblasts, including the inhibition of proliferation and the induction of G1 cell cycle arrest and apoptosis, particularly in pathologically hyperproliferative cells. The primary molecular targets mediating these effects are the nuclear retinoid receptors, which in turn regulate the transcription of genes controlling cell fate.

However, significant gaps remain in our understanding of Acitretin's full spectrum of activity in these cells. The precise, quantitative effects on the synthesis of major ECM components like collagen and fibronectin, and the regulation of ECM-remodeling enzymes such as MMPs and their inhibitors, require further elucidation. Moreover, the potential interplay of Acitretin with critical signaling pathways like STAT and TGF-β/Smad in dermal fibroblasts presents a compelling avenue for future research. A deeper understanding of these molecular targets will not only refine our knowledge of Acitretin's therapeutic mechanisms but also potentially identify new strategies for the treatment of fibrotic skin diseases and other conditions characterized by aberrant fibroblast activity.

References

- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. cosmetic-medicine.jp [cosmetic-medicine.jp]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. media.tghn.org [media.tghn.org]

- 9. The effect of retinoic acid on collagen synthesis by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemic glucocorticoids decrease the synthesis of type I and type III collagen in human skin in vivo, whereas isotretinoin treatment has little effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Acitretin's Modulation of Signaling Pathways in Psoriatic Skin Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis. Its therapeutic efficacy stems from a complex interplay of signaling pathway modulation, primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides an in-depth exploration of the molecular mechanisms of acitretin in psoriatic skin models. It consolidates quantitative data on its anti-inflammatory and anti-proliferative effects, details key experimental methodologies, and visualizes the intricate signaling networks and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in dermatology and drug development, aiming to foster a deeper understanding of acitretin's mechanism of action and facilitate further research in the field.

Core Signaling Pathways Modulated by Acitretin

Acitretin's therapeutic effects in psoriasis are multifaceted, primarily revolving around the normalization of keratinocyte proliferation and differentiation, and the suppression of inflammatory responses. These actions are mediated through the modulation of two key signaling cascades: the RAR/RXR pathway and various inflammatory signaling pathways.

The Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling Pathway

The canonical mechanism of acitretin involves its binding to and activation of nuclear retinoid receptors. Acitretin, the active metabolite of etretinate, acts as a ligand for all three subtypes of RARs (α, β, γ) and RXRs (α, β, γ).[1][2] This binding event initiates a cascade of molecular events that ultimately alter gene transcription.

Upon entering the nucleus, acitretin binds to RAR/RXR heterodimers.[1] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene expression. The net effect is a regulation of cellular processes that are dysregulated in psoriasis, including:

-

Normalization of Keratinocyte Proliferation and Differentiation: Acitretin inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.[3][4] In psoriatic models, acitretin has been shown to reduce the expression of proliferation markers. It also promotes the terminal differentiation of keratinocytes, helping to restore a normal epidermal structure.[5][6] This is evidenced by changes in the expression of keratinocyte differentiation markers. For instance, studies on reconstructed human epidermis have shown that acitretin can reduce the expression of filaggrin and keratin (B1170402) 10.[5]

-

Anti-proliferative Effects: Acitretin directly inhibits the growth of human keratinocytes in a dose-dependent manner.

Modulation of Inflammatory Signaling Pathways

Psoriasis is an immune-mediated inflammatory disease, and acitretin exerts significant anti-inflammatory effects. It modulates several key inflammatory pathways, leading to a reduction in the inflammatory infiltrate and the production of pro-inflammatory cytokines in the psoriatic plaques.

-

Inhibition of the IL-17/IL-36 Axis: The IL-23/Th17 axis is a central driver of psoriatic inflammation. Interleukin-17A (IL-17A), a key cytokine in this pathway, stimulates keratinocytes to produce other pro-inflammatory mediators, including IL-36. IL-36, in turn, amplifies the inflammatory cascade. Acitretin has been shown to disrupt this vicious cycle by significantly downregulating the IL-17A-induced expression of IL-36β and IL-36γ in keratinocytes.[7][8] This effect is mediated, at least in part, by the downregulation of IκBζ, a key transcriptional regulator of IL-36 expression.[7]

-

Suppression of Pro-inflammatory Cytokines and Chemokines: Acitretin hinders the expression of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).[1][6] It also reduces the expression of the chemokine RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), which is involved in recruiting inflammatory cells to the skin.

-

Modulation of STAT Signaling: Acitretin can modulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. It has been shown to inhibit the proliferation of HaCaT cells (a human keratinocyte cell line) by decreasing the expression of STAT1 and STAT3.[9]

Quantitative Data on Acitretin's Effects in Psoriatic Models

The following tables summarize the quantitative effects of acitretin observed in various in vitro and in vivo models of psoriasis.

Table 1: Effect of Acitretin on IL-17A-Induced IL-36 Expression in HaCaT Keratinocytes

| Treatment | Concentration (µmol/L) | IL-36β mRNA Expression (Fold Change vs. Control) | IL-36γ mRNA Expression (Fold Change vs. Control) | IL-36β Protein Level (pg/mL) | IL-36γ Protein Level (pg/mL) |

| Control | 0 | 1.0 | 1.0 | Undetectable | Undetectable |

| IL-17A (100 ng/mL) | 0 | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

| IL-17A + Acitretin | 0.1 | No significant change | No significant change | No significant change | No significant change |

| IL-17A + Acitretin | 1 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| IL-17A + Acitretin | 10 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

Data synthesized from a study by Yin et al.[7][8] Note: Specific fold changes and protein concentrations were not provided in the abstract, but the significance of the changes was reported.

Table 2: Dose-Dependent Inhibition of HaCaT Cell Proliferation by Acitretin

| Acitretin Concentration (µmol/L) | Inhibition Rate of Cell Growth (%) |

| 0.01 | 13.70 |

| 0.1 | Data not specified |

| 1 | Data not specified |

| 5 | Data not specified |

| 50 | 67.73 |

Data from a study where HaCaT cells were stimulated with TNF-α and IFN-γ.

Table 3: Effect of Acitretin on Keratinocyte Differentiation Markers in Reconstructed Human Epidermis (RHE)

| Treatment | Filaggrin Expression | Keratin 10 Expression |

| Control | Normal | Normal |

| Acitretin | Reduced | Loss of Expression |

Qualitative data from a study by Torma et al.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of acitretin in psoriatic models.

In Vitro Model: IL-17A-Stimulated HaCaT Keratinocytes

This model is used to study the anti-inflammatory effects of acitretin on keratinocytes in a psoriasis-like inflammatory environment.

Objective: To assess the effect of acitretin on IL-17A-induced expression of pro-inflammatory cytokines (e.g., IL-36β, IL-36γ) in human keratinocytes.

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

Recombinant Human IL-17A

-

Acitretin

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction, cDNA synthesis, and real-time quantitative PCR (qPCR)

-

ELISA kits for human IL-36β and IL-36γ

-

Reagents and antibodies for Western blot analysis (e.g., primary antibodies against IκBζ, STAT1, STAT3, and a loading control like β-actin or GAPDH; HRP-conjugated secondary antibodies)

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed HaCaT cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with serum-free DMEM for 24 hours. Then, treat the cells with 100 ng/mL of IL-17A in the presence or absence of varying concentrations of acitretin (e.g., 0.1, 1, 10 µmol/L) for 24 hours.[7]

-

Analysis:

-

Gene Expression (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA. Perform qPCR using specific primers for IL-36β, IL-36γ, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Expression (ELISA): Collect the cell culture supernatants and measure the concentration of secreted IL-36β and IL-36γ using specific ELISA kits according to the manufacturer's instructions.

-

Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis to determine the protein levels of IκBζ, STAT1, and STAT3.

-

In Vivo Model: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used animal model that recapitulates many features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the involvement of the IL-23/IL-17 axis.

Objective: To evaluate the therapeutic efficacy of acitretin in a psoriasis-like mouse model.

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Imiquimod (B1671794) (IMQ) cream (5%)

-

Acitretin (for oral administration)

-

Calipers for measuring skin thickness

-

Reagents for tissue processing, histology (H&E staining), and immunohistochemistry

-

Reagents for RNA and protein extraction from skin samples

Procedure:

-

Induction of Psoriasis-like Lesions: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

-

Treatment: Administer acitretin orally to the treatment group of mice daily, starting from the first day of imiquimod application. The control group receives the vehicle.

-

Assessment of Disease Severity:

-

Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin daily on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative PASI score ranges from 0 to 12.[2][3][4]

-

Skin Thickness: Measure the thickness of the ear and the dorsal skin daily using a caliper.

-

-

Analysis at Endpoint: At the end of the experiment, euthanize the mice and collect skin and spleen samples.

-

Histology: Perform H&E staining on skin sections to assess epidermal thickness and inflammatory cell infiltration.

-

Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and inflammation.

-

Gene and Protein Expression: Extract RNA and protein from skin tissue to analyze the expression of relevant genes and proteins by qPCR and Western blot, respectively.

-

Keratinocyte Differentiation Assay

This assay is used to assess the effect of acitretin on the terminal differentiation of keratinocytes.

Objective: To determine the impact of acitretin on the expression of keratinocyte differentiation markers.

Materials:

-

Normal human epidermal keratinocytes (NHEKs)

-

Keratinocyte growth medium (low calcium)

-

Keratinocyte differentiation medium (high calcium)

-

Acitretin

-

Reagents for immunofluorescence staining and Western blot analysis

-

Primary antibodies against keratin 1 (KRT1), keratin 10 (KRT10), loricrin, and filaggrin.

Procedure:

-

Cell Culture: Culture NHEKs in a low-calcium medium to maintain them in a proliferative state.

-

Induction of Differentiation: To induce differentiation, switch the cells to a high-calcium medium. Simultaneously, treat the cells with different concentrations of acitretin or a vehicle control.

-

Analysis: After a set period of incubation (e.g., 48-72 hours), assess the expression of differentiation markers:

-

Immunofluorescence: Fix and stain the cells with antibodies against KRT1, KRT10, loricrin, and filaggrin to visualize their expression and localization.

-

Western Blot: Lyse the cells and perform Western blot analysis to quantify the protein levels of the differentiation markers.

-

Conclusion

Acitretin exerts its therapeutic effects in psoriasis through a dual mechanism of action: the normalization of keratinocyte proliferation and differentiation via RAR/RXR signaling and the suppression of key inflammatory pathways, notably the IL-17/IL-36 axis. The quantitative data and experimental models presented in this guide provide a solid framework for understanding and further investigating these mechanisms.

While the anti-inflammatory actions of acitretin are increasingly well-characterized, further research is warranted to fully elucidate the specific downstream target genes of RAR/RXR activation that mediate its effects on keratinocyte differentiation in a psoriatic context. Quantitative studies on the dose-dependent effects of acitretin on the expression of key differentiation markers such as keratins, loricrin, and filaggrin in psoriatic models would be particularly valuable. The detailed experimental protocols provided herein offer a starting point for such investigations. A deeper understanding of these intricate signaling pathways will undoubtedly pave the way for the development of more targeted and effective therapies for psoriasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Electric fields reverse the differentiation of keratinocyte monolayer by down-regulating E-cadherin through PI3K/AKT/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. origene.com [origene.com]

- 5. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidermal Differentiation Complex: A Review on Its Epigenetic Regulation and Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acitretin-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicaljournalssweden.se [medicaljournalssweden.se]

Acitretin's Untapped Potential: A Technical Exploration of Non-Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin (B1665447), a second-generation oral retinoid, is a well-established therapy for severe psoriasis and other disorders of keratinization. Its mechanism of action, primarily mediated through the binding to and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leads to the modulation of gene expression involved in cellular differentiation, proliferation, and inflammation. While its dermatological efficacy is widely recognized, a growing body of preclinical and clinical evidence suggests that the therapeutic reach of Acitretin may extend to a variety of non-dermatological diseases. This technical guide provides an in-depth exploration of the existing research into these novel applications, with a focus on cancer chemoprevention and neurodegenerative disorders. We will delve into the quantitative data from key studies, detail the experimental protocols employed, and visualize the intricate signaling pathways through which Acitretin exerts its effects.

Mechanism of Action: A Molecular Overview

Acitretin's therapeutic effects are rooted in its ability to influence gene transcription. As a synthetic analog of retinoic acid, it functions as a pan-agonist for RARs (α, β, γ) and RXRs (α, β, γ). The binding of Acitretin to these nuclear receptors leads to the formation of heterodimers (RAR-RXR), which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, thereby modulating a wide array of cellular processes.

In its established dermatological use, Acitretin normalizes keratinocyte proliferation and differentiation and exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. These fundamental cellular activities form the basis for its investigation in other disease contexts.

Cancer Chemoprevention: A Focus on Non-Melanoma Skin Cancer

One of the most promising non-dermatological applications of Acitretin is in the chemoprevention of non-melanoma skin cancers (NMSCs), particularly squamous cell carcinoma (SCC) and basal cell carcinoma (BCC), in high-risk populations such as organ transplant recipients.

Quantitative Data from Clinical Trials

Several clinical trials have investigated the efficacy of Acitretin in preventing NMSCs. The following tables summarize the key quantitative findings from these studies.

| Table 1: Efficacy of Acitretin in Preventing Squamous Cell Carcinoma (SCC) in High-Risk Patients | |||||

| Study | Patient Population | Dosage | Treatment Duration | Primary Outcome | Key Findings |

| McKenna DB et al. (1999) | 16 renal transplant recipients with a history of at least two SCCs | 0.3 mg/kg daily | Up to 5 years | Reduction in the number of new SCCs | Significant reduction in new SCCs after 1, 2, 3, and 4 years of treatment compared to the pre-treatment period. |

| Bavinck JN et al. (1995) | 44 renal transplant recipients | 30 mg daily | 6 months | Development of new skin cancers | 2 of 19 patients in the acitretin group developed 2 new SCCs, compared to 9 of 19 patients in the placebo group developing 18 new skin cancers (15 SCCs, 1 Bowen's disease, 2 BCCs). |

| Kadakia KC et al. (2012) | 70 non-transplant patients with a history of ≥2 NMSCs | 25 mg orally 5 days/week | 2 years | Rate of new NMSC development | No statistically significant reduction in the rate of new primary NMSCs (OR 0.41, 95% CI 0.15-1.13). However, a significant trend favored acitretin in reducing the incidence and total number of NMSCs. |

| George R et al. (2002) | 23 renal allograft recipients | 25 mg daily | 1 year (cross-over trial) | Number of SCCs | The number of SCCs was significantly lower during the acitretin treatment period compared to the drug-free period (p=0.002). |

| Table 2: Safety and Tolerability of Acitretin in NMSC Chemoprevention Trials | ||

| Study | Common Adverse Events | Withdrawal Rate due to Adverse Events |

| McKenna DB et al. (1999) | Not detailed | 2 patients (12.5%) |

| Bavinck JN et al. (1995) | Not detailed | Not reported |

| Kadakia KC et al. (2012) | Mucositis and skin toxicities | Not reported |

| George R et al. (2002) | Not detailed | 9 patients (39.1%) |

Experimental Protocols

-

Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.

-

Patient Population: Immunosuppressed solid organ transplant recipients with a history of multiple previous basal cell carcinoma (BCC) or squamous cell carcinoma (SCC) skin cancer resections.

-

Intervention: Patients are randomized to receive either oral Acitretin (e.g., 25-30 mg daily) or a matching placebo for a defined period (e.g., 2 years).

-

Primary Outcome Measure: The rate of development of new NMSCs.

-

Assessments:

-

Full-skin examinations are performed at baseline and at regular intervals (e.g., every 6 months).

-

Biopsies are taken from any suspicious lesions to confirm the diagnosis of NMSC.

-

Blood samples are collected for safety monitoring (e.g., liver function tests, lipid profiles).

-

-

Statistical Analysis: The incidence of new NMSCs between the Acitretin and placebo groups is compared using appropriate statistical methods (e.g., odds ratio, chi-square test).

Signaling Pathways in Cancer

Acitretin's anti-cancer effects are believed to be mediated, in part, by the induction of apoptosis in cancer cells. One identified pathway is the CD95 (Fas) signaling pathway.

Caption: Acitretin-induced apoptosis in squamous cell carcinoma via the CD95 pathway.

Neurodegenerative Diseases: A Novel Frontier for Acitretin

Emerging research has pointed towards a potential role for Acitretin in the treatment of neurodegenerative diseases, most notably Alzheimer's disease. The proposed mechanism centers on its ability to modulate the processing of amyloid precursor protein (APP).

Quantitative Data from Clinical and Preclinical Studies

| Table 3: Effect of Acitretin on Alzheimer's Disease Biomarkers | ||||

| Study | Model/Patient Population | Dosage | Treatment Duration | Key Biomarker Changes |

| Endres K et al. (2014) | 21 patients with mild to moderate Alzheimer's disease | 30 mg per day | 4 weeks | Significant increase in cerebrospinal fluid (CSF) APPs-α levels compared to placebo (difference 0.38, 95% CI 0.03-0.72, p=0.035). |

| Dos Santos Guilherme M et al. (2019) | 5xFAD mouse model of Alzheimer's disease | Not specified (i.p. injection) | 10 days | Increased ADAM10 activity, increased APPs-alpha, and decreased Aβ in brain homogenates. |

| Dos Santos Guilherme M et al. (2019) | Human patients from a pilot study | 30 mg daily | 30 days | ~40% increase in CSF IL-6 levels in the acitretin group compared to the placebo group. |

Experimental Protocols

-

Study Design: A double-blind, placebo-controlled, proof-of-concept trial.

-

Patient Population: Patients clinically diagnosed with mild to moderate Alzheimer's disease.

-

Intervention: Oral administration of Acitretin (e.g., 30 mg per day) or placebo for a specified duration (e.g., 4 weeks).

-

Primary Endpoint: Change in the levels of soluble amyloid precursor protein-alpha (APPs-α) in the cerebrospinal fluid (CSF).

-

Assessments:

-

Lumbar puncture for CSF collection at baseline and after the treatment period.

-

Quantification of APPs-α and other biomarkers (e.g., Aβ42) in the CSF using specific immunoassays (e.g., ELISA).

-

Safety and tolerability monitoring.

-

-

Statistical Analysis: Comparison of the change in biomarker levels between the Acitretin and placebo groups.

Signaling Pathways in Alzheimer's Disease

Acitretin is thought to promote the non-amyloidogenic pathway of APP processing by upregulating the α-secretase ADAM10.

Caption: Acitretin's proposed mechanism in promoting non-amyloidogenic APP processing.

Other Potential Non-Dermatological Applications

While research is less extensive, preliminary studies suggest Acitretin's potential in other non-dermatological conditions.

-

Rheumatoid Arthritis: The anti-inflammatory properties of Acitretin make it a candidate for investigation in inflammatory arthritides. However, current evidence is limited.

-

Inflammatory Bowel Disease (IBD): The role of retinoids in IBD is complex and not well-established. Some studies using animal models of colitis have been conducted, but the results are not yet conclusive for Acitretin's therapeutic use in this context.

Experimental Workflow for Investigating Acitretin in a New Disease Model

Caption: A generalized workflow for exploring Acitretin's potential in a new disease area.

Conclusion and Future Directions

The available evidence strongly suggests that Acitretin's therapeutic potential extends beyond the realm of dermatology. Its well-characterized mechanism of action, involving the modulation of gene expression through RAR and RXR activation, provides a solid foundation for its exploration in oncology and neurodegeneration.

In cancer chemoprevention, particularly for NMSCs in high-risk individuals, Acitretin has demonstrated notable efficacy, although tolerability can be a limiting factor. Future research should focus on optimizing dosing strategies to maximize preventive effects while minimizing adverse events.

In the context of Alzheimer's disease, the ability of Acitretin to promote non-amyloidogenic APP processing is a compelling finding. However, the clinical implications of this biochemical effect require further investigation in larger, long-term clinical trials to assess its impact on cognitive function and disease progression.

The potential of Acitretin in other inflammatory and proliferative disorders remains an open area for investigation. Further preclinical studies are warranted to elucidate its effects in conditions such as rheumatoid arthritis and inflammatory bowel disease.

For drug development professionals, Acitretin represents a valuable lead compound. Its established safety profile in dermatological use provides a strong starting point for the development of novel analogs with improved tissue specificity and reduced side effects, potentially unlocking its full therapeutic potential across a spectrum of non-dermatological diseases. The continued exploration of this versatile molecule holds promise for addressing significant unmet medical needs.

Acitretin's Impact on Cellular Apoptosis and the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin (B1665447), a second-generation synthetic retinoid, is a systemic agent primarily utilized in the management of severe psoriasis and other disorders of keratinization.[1] As a derivative of vitamin A, its mechanism of action is fundamentally linked to the regulation of gene expression through nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] The binding of acitretin to these receptors modulates the transcription of genes integral to cellular differentiation, proliferation, and apoptosis.[2] This guide provides an in-depth technical overview of the molecular mechanisms through which acitretin exerts its influence on two critical cellular processes: apoptosis and the cell cycle, with a focus on its implications in oncology and dermatology research.

Acitretin's Pro-Apoptotic Mechanisms

Acitretin has been demonstrated to selectively induce apoptosis in neoplastic cells, such as human cutaneous squamous cell carcinoma (SCC) and epidermoid carcinoma cells, while exhibiting minimal toxicity towards non-malignant keratinocytes.[3][4] This induction occurs in both a dose- and time-dependent manner.[3] The primary mechanisms involve the activation of extrinsic death receptor pathways and modulation of intracellular signaling cascades.

Signaling Pathways

A. The CD95 (Fas) Death Receptor Pathway

The most well-documented pro-apoptotic mechanism of acitretin is its activation of the CD95 (Fas) signaling pathway.[3][4] Treatment with acitretin leads to a significant upregulation of key components of this pathway, including the CD95 receptor (Fas), its cognate ligand (FasL), and the Fas-associated death domain (FADD) protein.[3][4]

The binding of FasL to the Fas receptor initiates receptor trimerization and the recruitment of FADD. This complex, known as the Death-Inducing Signaling Complex (DISC), subsequently recruits and activates pro-caspase-8.[3] Activated caspase-8, an initiator caspase, then triggers a downstream caspase cascade, including the activation of executioner caspase-3, which leads to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[3] Studies have shown that a caspase-8 inhibitor effectively suppresses acitretin-induced apoptosis, whereas a caspase-9 inhibitor does not, underscoring the primary role of this extrinsic, Type I signaling pathway.[3] Furthermore, the pro-apoptotic effect can be significantly inhibited by a neutralizing anti-Fas antibody, confirming the critical involvement of the CD95 receptor.[3]

B. The Jak/STAT Signaling Pathway

Acitretin also modulates the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, particularly STAT1 and STAT3, which are often constitutively active in hyperproliferative and malignant cells.[4][5][6] In epidermoid carcinoma (A431) and keratinocyte (HaCaT) cell lines, acitretin treatment leads to the downregulation of both total and phosphorylated STAT3 (p-STAT3) as well as STAT1.[4][5] The inhibition of the Jak/STAT3 pathway is believed to be a key mechanism contributing to acitretin's anti-proliferative and pro-apoptotic effects.[4] This is further supported by the observed positive correlation between the downregulation of p-STAT3 and the cell cycle regulatory protein, Cyclin D1.[4]

Quantitative Data on Apoptosis Induction

The pro-apoptotic effect of acitretin has been quantified in various studies. The data consistently show a dose- and time-dependent increase in apoptosis and a corresponding decrease in cell viability, particularly in cancer cell lines.

Table 1: Dose-Dependent Inhibition of HaCaT Cell Proliferation by Acitretin (Data sourced from Zang et al., 2007)[2]

| Acitretin Concentration (µmol/L) | Inhibition Rate (%) |

| 0.01 | 13.70 |

| 0.1 | 25.00 (approx.) |

| 1.0 | 40.00 (approx.) |

| 10 | 55.00 (approx.) |

| 50 | 67.73 |

| Approximate values interpolated from graphical data for illustrative purposes. |

Table 2: Time-Dependent Induction of Apoptosis in SCL-1 Cells by Acitretin (10⁻⁵ M) (Data summarized from Cell Death Detection ELISA, Lin et al., 2008)[3]

| Treatment Time (days) | Relative Apoptosis (Fold Change vs. Control) |

| 1 | ~2.5 |

| 2 | ~4.0 |

| 3 | ~5.5 |

Table 3: Time-Dependent Regulation of Fas and FasL mRNA Expression in SCL-1 Cells by Acitretin (10⁻⁵ M) (Data sourced from Lin et al., 2008)[3]

| Treatment Time (hours) | Fas mRNA Relative Level (Median, IQR) | FasL mRNA Relative Level (Median, IQR) |

| 0 | 1.0 (1-1) | 1.0 (1-1) |

| 12 | 0.88 (0.80–0.95) | 0.91 (0.83–1.04) |

| 24 | 5.02 (4.12–5.91) | 6.96 (4.87–8.69) |

| 48 | 7.80 (6.64–8.96) | 10.47 (8.54–11.97) |

| 72 | 13.54 (11.05–16.02) | 16.93 (13.06–20.57) |

Acitretin's Influence on the Cell Cycle

Acitretin's anti-proliferative effects are also mediated by its ability to induce cell cycle arrest. The specific phase of arrest can vary depending on the cell type and the drug concentration.

Mechanisms of Cell Cycle Arrest

In epidermoid carcinoma A431 cells, acitretin treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death.[4] In non-malignant HaCaT keratinocytes, a concentration of 20 µM acitretin has been shown to cause a significant arrest in the S phase of the cell cycle.[3]

A key molecular link between acitretin's signaling effects and cell cycle control is its impact on Cyclin D1. As a downstream target of the STAT3 pathway, Cyclin D1 expression is significantly downregulated by acitretin in A431 cells.[4] Cyclin D1 is a crucial regulator of the G1 to S phase transition. Its downregulation prevents the formation of active Cyclin D1-CDK4/6 complexes, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and blocking entry into the S phase. This provides a direct mechanism for the observed G1/S arrest and overall growth inhibition.

Quantitative Data on Cell Cycle Distribution

Flow cytometric analysis provides precise quantification of cell cycle phase distribution following drug treatment.

Table 4: Effect of Acitretin on Cell Cycle Distribution in HaCaT Cells (Data sourced from Itharat et al., 2020)[3]

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Medium Alone) | 63.8 | 10.2 | 26.0 |

| Acitretin (20 µM) | 49.3 | 32.5 | 18.2 |

The data clearly indicate that in HaCaT cells, acitretin decreases the proportion of cells in the G0/G1 and G2/M phases while causing a significant accumulation of cells in the S phase, indicative of an S-phase arrest.

Key Experimental Protocols

Reproducible and accurate assessment of apoptosis and cell cycle progression is paramount. The following sections detail standardized protocols for key assays.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and thus only enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

Methodology:

-

Cell Preparation: Culture cells to the desired confluence and treat with acitretin or vehicle control for the specified time.

-

Harvesting: For adherent cells, gently trypsinize and collect. For suspension cells, collect directly. Combine floating cells (often apoptotic) with adherent cells for a complete analysis. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI solution (e.g., 1 mg/mL stock).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry.

-

Viable cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity emitted from the stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in S phase have an intermediate amount.

Methodology:

-

Cell Preparation & Harvesting: Treat and harvest cells as described in the apoptosis protocol.

-

Fixation: Wash the cell pellet (1-2 x 10⁶ cells) with cold 1X PBS. Centrifuge and discard the supernatant. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubation: Incubate the cells on ice for at least 2 hours or store at -20°C overnight.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of 1X PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase A is critical to degrade RNA, which PI can also bind.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry using a linear scale for fluorescence detection. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]

- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acitretin enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry | MDPI [mdpi.com]

The Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide

Abstract

Acitretin (B1665447), a second-generation oral retinoid, is a key therapeutic agent for severe psoriasis. However, clinical response to acitretin is highly variable among patients. This variability is, in part, attributable to genetic factors that influence the drug's metabolism, transport, and mechanism of action. This technical guide provides an in-depth overview of the current state of knowledge on the pharmacogenomics of acitretin response in psoriasis patients. We summarize key genetic polymorphisms associated with treatment efficacy and adverse events, detail the experimental protocols used to identify these associations, and visualize the relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals working to advance personalized medicine in dermatology.

Introduction to Acitretin and its Mechanism of Action

Acitretin is a synthetic analog of retinoic acid and the active metabolite of etretinate.[1] Its therapeutic effects in psoriasis are primarily attributed to its ability to normalize keratinocyte differentiation, reduce epidermal proliferation, and exert anti-inflammatory effects.[2][3]

The molecular mechanism of acitretin involves its interaction with nuclear receptors. After oral administration, acitretin is metabolized and its metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, thereby ameliorating the psoriatic phenotype.[2][4]

Pharmacogenomic Determinants of Acitretin Response

Genetic variations can significantly impact a patient's response to acitretin, affecting both efficacy and the likelihood of adverse events. The primary measure of efficacy in clinical trials is the Psoriasis Area and Severity Index (PASI), with a 75% reduction in the baseline PASI score (PASI 75) being a common benchmark for a good response.[4][5][6]

Several genes have been implicated in the pharmacogenomics of acitretin response, including those involved in immune regulation, angiogenesis, and drug metabolism and transport.

Human Leukocyte Antigen (HLA) System

The HLA system plays a crucial role in the immune-mediated pathogenesis of psoriasis. Specific HLA alleles have been associated with the response to acitretin.

-

HLA-G: A 14-base pair insertion/deletion polymorphism in the HLA-G gene has been linked to acitretin response. A study by Borghi et al. found a significantly higher frequency of the DEL allele and the DEL/DEL genotype in patients who responded well to acitretin (achieved PASI 75 at week 16).[7][8]

-

HLA-DQA1 and HLA-DQB1: A study in a Chinese population identified that the HLA-DQA10201 and HLA-DQB10202 alleles were independently associated with a better response to acitretin after 8 weeks of treatment.[9]

Vascular Endothelial Growth Factor (VEGF)

VEGF is a key regulator of angiogenesis, a process implicated in the development of psoriatic plaques. A polymorphism in the promoter region of the VEGF gene has been studied in relation to acitretin response.

-

VEGF -460 T/C (rs833061): The TT genotype of this single nucleotide polymorphism (SNP) was found to be associated with non-response to oral acitretin, while the TC genotype was associated with a significant response (PASI 75 at 3 months).[10][11] However, it is important to note that this finding was not replicated in a southern Chinese population.[11]

Other Genetic Loci

Whole-exome sequencing studies have identified additional candidate genes that may influence acitretin efficacy.

-

CRB2 and ANKLE1: In a study of Chinese psoriasis patients, the CRB2 rs1105223 CC genotype and the ANKLE1 rs11086065 AG/GG genotypes were associated with a lack of response to acitretin after 8 weeks of treatment.[12]

Data Presentation

The following tables summarize the quantitative data from key pharmacogenomic studies on acitretin response in psoriasis.

Table 1: Genetic Polymorphisms and Acitretin Efficacy in Psoriasis

| Gene | Polymorphism | Genotype/Allele | Association with Acitretin Response | Odds Ratio (OR) [95% CI] | p-value | Patient Population | Reference |

| HLA-G | 14-bp ins/del | DEL allele | Better response (PASI 75 at 16 weeks) | Not Reported | <0.05 | Italian | [7][8] |

| HLA-DQA1 | 0201 | Presence of allele | Better response (at 8 weeks) | Not Reported | <0.05 | Chinese | [9] |

| HLA-DQB1 | 0202 | Presence of allele | Better response (at 8 weeks) | Not Reported | <0.05 | Chinese | [9] |

| VEGF | -460 T/C (rs833061) | TC | Better response (PASI 75 at 3 months) | Not Reported | 0.01 | UK | [10][11] |

| VEGF | -460 T/C (rs833061) | TT | Non-response | Approx. 2-fold increased likelihood of non-response | <0.05 | UK | [10] |

| CRB2 | rs1105223 T>C | CC | Non-response (at 8 weeks) | 4.10 [1.46–11.5] | 0.007 | Chinese | [12] |

| ANKLE1 | rs11086065 A>G | AG/GG | Non-response (at 8 weeks) | 2.76 [1.42–5.37] | 0.003 | Chinese | [12] |

Note: "Not Reported" indicates that the specific statistical measure was not provided in the cited abstract or review.

Acitretin Metabolism and Transport

The metabolism and transport of acitretin are complex processes that can be influenced by genetic factors, potentially affecting drug exposure and response.

Metabolism

Acitretin undergoes isomerization to its 13-cis-isoacitretin metabolite.[2] The drug and its metabolites are ultimately eliminated as glucuronide conjugates in the bile and urine.[2]

-

Cytochrome P450 (CYP) Enzymes: While the specific CYP isozymes responsible for acitretin metabolism are not fully elucidated, the CYP26 family of enzymes is known to be involved in the metabolism of retinoic acid.[7] Further research is needed to determine the role of CYP polymorphisms in acitretin response.

-

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a major pathway for the elimination of acitretin.[2] Studies have shown that acitretin can inhibit UGT1A9.[13] The impact of genetic polymorphisms in UGT genes on acitretin metabolism and clinical outcomes in psoriasis patients warrants further investigation.[10]

Transport

ATP-binding cassette (ABC) transporters are involved in the efflux of a wide range of drugs.

-

ABCG2 (BCRP): The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is expressed in the liver and gastrointestinal tract and plays a role in drug disposition.[14] While common polymorphisms in the ABCG2 gene can affect the pharmacokinetics of various drugs, its specific role in acitretin transport and response in psoriasis is an area of active research.[14][15]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacogenomic studies of acitretin.

Patient Cohort and Clinical Assessment

-

Patient Selection: Studies typically enroll adult patients with moderate to severe plaque psoriasis who are candidates for systemic therapy with acitretin.[16]

-

Treatment and Follow-up: Patients are treated with acitretin, often with a starting dose of 25-30 mg/day, for a specified period (e.g., 8 to 16 weeks).[7][9][16]

-

Response Assessment: Treatment response is primarily assessed using the Psoriasis Area and Severity Index (PASI). A responder is commonly defined as a patient who achieves at least a 75% reduction in their baseline PASI score (PASI 75) at the end of the follow-up period.[7]

Genotyping Methodologies

Genomic DNA is extracted from peripheral blood samples using standard methods, such as phenol-chloroform extraction or commercially available DNA extraction kits.

-

PCR Amplification: The region of the HLA-G gene containing the 14-bp insertion/deletion polymorphism is amplified by polymerase chain reaction (PCR).

-

Electrophoresis: The PCR products are separated by electrophoresis on a high-resolution gel (e.g., 12% polyacrylamide gel).[5]

-

Genotype Determination: The presence of a 224 bp fragment indicates the insertion allele, while a 210 bp fragment indicates the deletion allele. Heterozygous individuals will show both bands.[5]

-

PCR Amplification: The polymorphic regions of the HLA-DQA1 and HLA-DQB1 genes are amplified using specific primers.

-

Sequencing Reaction: The amplified PCR products are subjected to Sanger sequencing using fluorescently labeled dideoxynucleotides.

-

Allele Identification: The resulting DNA sequences are analyzed and compared to known HLA allele databases to determine the specific alleles present in each patient.

-

Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.[9]

-

Exome Capture: The library is hybridized to biotinylated probes that are complementary to the exonic regions of the genome. The captured exons are then isolated using streptavidin-coated magnetic beads.[9]

-

Sequencing: The enriched exome library is sequenced using a next-generation sequencing platform.[17]

-

Data Analysis: The sequencing data is aligned to a reference genome, and genetic variants (SNPs and indels) are identified. Statistical analyses are then performed to identify associations between these variants and the clinical response to acitretin.[18]

Visualization of Pathways and Workflows

Acitretin Signaling Pathway

Caption: Acitretin signaling pathway in keratinocytes.

Experimental Workflow for Pharmacogenomic Analysis

Caption: General experimental workflow for pharmacogenomic studies of acitretin.

Conclusion and Future Directions

The pharmacogenomics of acitretin response in psoriasis is a rapidly evolving field. Current evidence points to the involvement of genetic variations in the HLA system, VEGF, and other genes in modulating treatment outcomes. However, many of the existing studies are limited by small sample sizes and a lack of replication in diverse populations.

Future research should focus on:

-

Large-scale genome-wide association studies (GWAS): To identify novel genetic markers associated with acitretin response.

-

Functional studies: To elucidate the molecular mechanisms by which identified genetic variants influence drug efficacy and safety.

-

Investigation of metabolizing enzymes and transporters: To better understand the role of pharmacokinetics in the variability of acitretin response.

-

Development of predictive models: Integrating genetic and clinical factors to create algorithms that can predict a patient's likelihood of responding to acitretin.

By advancing our understanding of the pharmacogenomic landscape of acitretin, we can move closer to a personalized medicine approach for the treatment of psoriasis, optimizing therapeutic efficacy while minimizing adverse effects.

References

- 1. Whole-exome sequencing to study the underlying pathogenesis of psoriasis - Medical Conferences [conferences.medicom-publishers.com]

- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Single nucleotide polymorphisms: rs833061, rs699947, and rs35569394, and the expression of the vascular endothelial growth factor gene in Moroccan patients with lung cancer [explorationpub.com]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Role of 14-bp deletion/insertion polymorphism in exon 8 of the HLA-G gene in recurrent spontaneous abortion patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 8. mdpi.com [mdpi.com]

- 9. Whole Exome Sequencing and Library Preparation [genohub.com]

- 10. Genetic polymorphisms of UDP-glucuronosyltransferases and their functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATP-Binding Cassette Transporters in the Clinical Implementation of Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rs833061 and rs699947 on Promoter Gene of Vascular Endothelial Growth Factor (VEGF) and Associated Lung Cancer Susceptibility and Survival: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acitretin exhibits inhibitory effects towards UDP-glucuronosyltransferase (UGT)1A9-mediated 4-methylumbelliferone (4-MU) and propofol glucuronidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacogenomic importance of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]